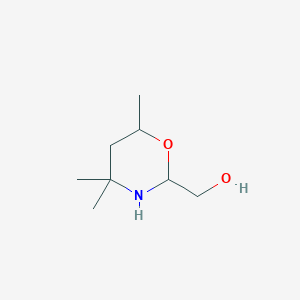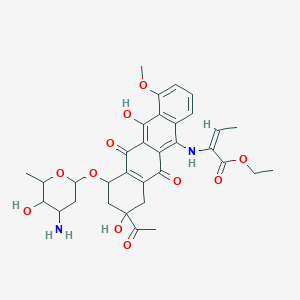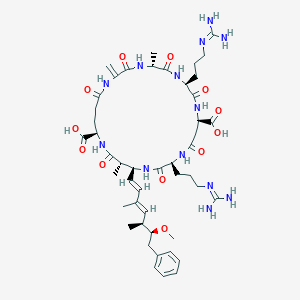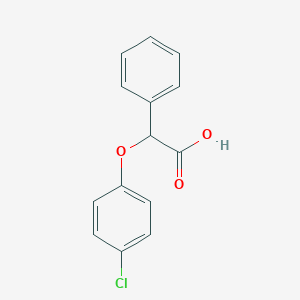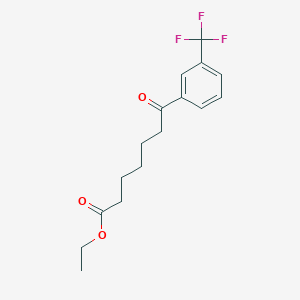![molecular formula C8H9ClO B055242 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one CAS No. 124809-40-1](/img/structure/B55242.png)
5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one is a bicyclic organic compound that has gained significant attention in the scientific community due to its potential use in various research applications. The compound is also known as campholenic aldehyde and is synthesized through a specific process that involves the use of several chemicals. In 2.0]heptan-6-one.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one is not fully understood. However, it is believed that the compound exerts its antibacterial, antifungal, and antiviral effects by inhibiting the growth and replication of microorganisms. The compound may also interact with specific enzymes or proteins in the microorganisms, leading to their inactivation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one are not well documented. However, studies have shown that the compound exhibits low toxicity and does not cause significant harm to living organisms. The compound has been found to be relatively stable under various conditions, making it a potential candidate for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one is its potential use in various scientific research applications. The compound is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, the compound exhibits low toxicity and does not cause significant harm to living organisms. However, one of the main limitations of the compound is its limited solubility in water, which may affect its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one. One potential direction is the further exploration of the compound's antibacterial, antifungal, and antiviral properties. The compound may be used as a potential candidate for the development of new drugs to treat various infectious diseases. Additionally, the compound may be used in the synthesis of various organic compounds, including natural products and pharmaceutical intermediates. Further research may also be conducted to explore the compound's potential use in material science and other scientific applications.
Conclusion:
In conclusion, 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one is a bicyclic organic compound that has gained significant attention in the scientific community due to its potential use in various research applications. The compound is synthesized through a complex process that involves the use of several chemicals. The compound exhibits antibacterial, antifungal, and antiviral properties and has been used in the synthesis of various organic compounds. The compound exhibits low toxicity and does not cause significant harm to living organisms. Further research may be conducted to explore the compound's potential use in various scientific applications.
Métodos De Síntesis
The synthesis of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one involves a complex process that requires the use of several chemicals. The starting material for the synthesis is campholenic acid, which is then converted to campholenic anhydride through the use of acetic anhydride and sulfuric acid. The campholenic anhydride is then treated with chlorine gas to form 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one. The final product is purified through a series of processes, including recrystallization and distillation.
Aplicaciones Científicas De Investigación
5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. The compound has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, the compound has been used in the synthesis of various organic compounds, including pharmaceutical intermediates and natural products.
Propiedades
Número CAS |
124809-40-1 |
|---|---|
Nombre del producto |
5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one |
Fórmula molecular |
C8H9ClO |
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
5-chloro-4-methylidenebicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C8H9ClO/c1-5-2-3-6-4-7(10)8(5,6)9/h6H,1-4H2 |
Clave InChI |
RSEPAIZITXAKDT-UHFFFAOYSA-N |
SMILES |
C=C1CCC2C1(C(=O)C2)Cl |
SMILES canónico |
C=C1CCC2C1(C(=O)C2)Cl |
Sinónimos |
Bicyclo[3.2.0]heptan-6-one, 5-chloro-4-methylene- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



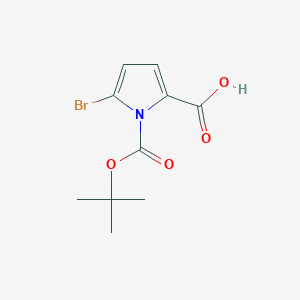
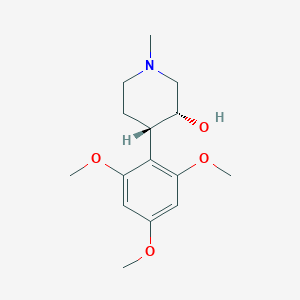
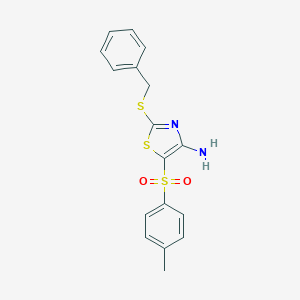
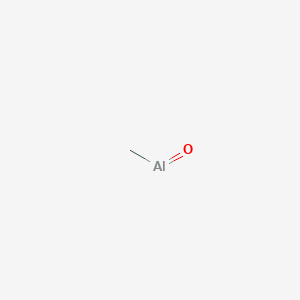
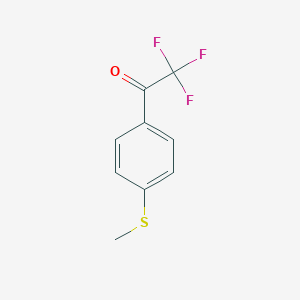
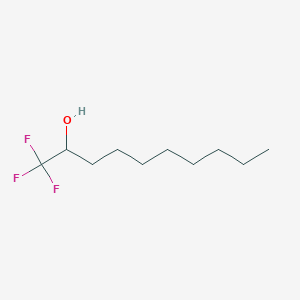
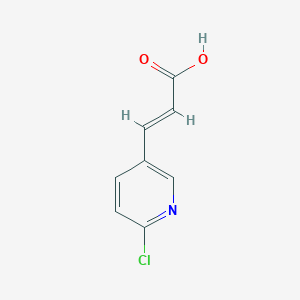
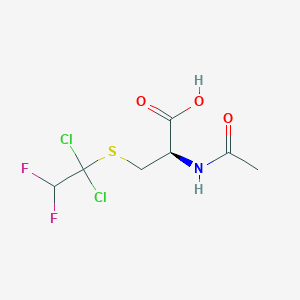
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
